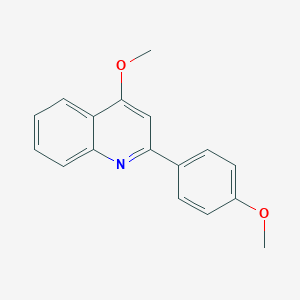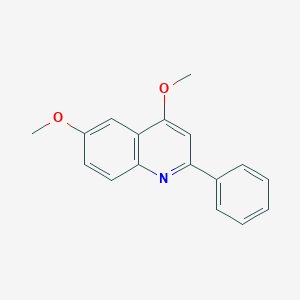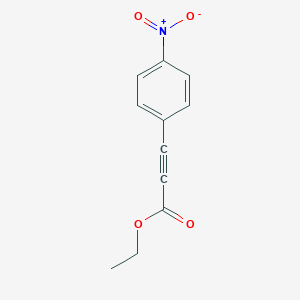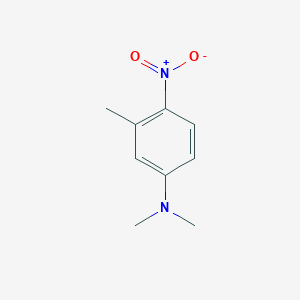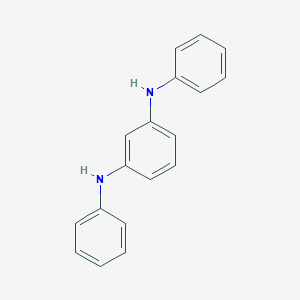![molecular formula C16H15N3 B189152 (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile CAS No. 10050-86-9](/img/structure/B189152.png)
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that belongs to the class of imines. It is also known as DAPEN, and its molecular formula is C17H17N3. This compound has been the subject of extensive research due to its potential applications in various fields of science and technology.
Scientific Research Applications
DAPEN has been extensively studied for its potential applications in various fields of science and technology. Some of the research areas where DAPEN has been investigated include:
1. Organic synthesis: DAPEN has been used as a building block in the synthesis of various organic compounds.
2. Medicinal chemistry: DAPEN has been investigated for its potential as a drug candidate for the treatment of various diseases.
3. Material science: DAPEN has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
Mechanism of Action
The mechanism of action of DAPEN is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. DAPEN has been shown to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in various physiological processes, including tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
DAPEN has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of metalloproteinases: DAPEN has been shown to inhibit the activity of various metalloproteinases, including MMP-2 and MMP-9.
2. Antimicrobial activity: DAPEN has been shown to have antimicrobial activity against various bacteria and fungi.
3. Cytotoxicity: DAPEN has been shown to have cytotoxic effects against various cancer cell lines.
Advantages and Limitations for Lab Experiments
DAPEN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, DAPEN has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Additionally, DAPEN has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DAPEN. Some of these include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of DAPEN.
2. Development of new drug candidates: DAPEN has shown promising results as a drug candidate for the treatment of various diseases. Further studies are needed to develop new drug candidates based on DAPEN.
3. Exploration of new applications: DAPEN has potential applications in various fields of science and technology. Further studies are needed to explore new applications of DAPEN.
Conclusion:
In conclusion, (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DAPEN in various fields of science and technology.
Synthesis Methods
The synthesis of DAPEN involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacetonitrile. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The product is obtained as a yellow solid after purification using column chromatography.
properties
CAS RN |
10050-86-9 |
|---|---|
Product Name |
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile |
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C16H15N3/c1-19(2)15-10-8-14(9-11-15)18-16(12-17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
CGIGSJWVCYXZFH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





